molecular formula C9H6BrFO2 B3178102 3-Bromo-4-fluorocinnamic acid CAS No. 370867-85-9

3-Bromo-4-fluorocinnamic acid

Cat. No.: B3178102
CAS No.: 370867-85-9
M. Wt: 245.04 g/mol
InChI Key: ZNIGVADAKXOMQH-DUXPYHPUSA-N
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Description

3-Bromo-4-fluorocinnamic acid: is an organic compound with the molecular formula C9H6BrFO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 3rd and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-fluorocinnamic acid involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

The reaction proceeds by oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorocinnamic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The double bond in the cinnamic acid moiety can be oxidized to form epoxides or diols.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Derivatives with different functional groups replacing bromine or fluorine.

    Oxidation: Epoxides or diols.

    Reduction: Alcohols or aldehydes.

Scientific Research Applications

3-Bromo-4-fluorocinnamic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorocinnamic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. Its molecular targets and pathways are determined by the nature of the reactions it undergoes and the functional groups it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chlorocinnamic acid
  • 3-Bromo-4-methylcinnamic acid
  • 3-Bromo-4-methoxycinnamic acid

Uniqueness

3-Bromo-4-fluorocinnamic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These substitutions can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIGVADAKXOMQH-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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